molecular formula C15H13N3O4S B7431372 1-(4-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

1-(4-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

Cat. No. B7431372
M. Wt: 331.3 g/mol
InChI Key: CULXPVXLZIZDHF-UHFFFAOYSA-N
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Description

The compound “1-(4-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole” is a complex organic molecule . It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, as well as sulfonyl and nitrophenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving sulfonyl chlorides and amines . The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as X-ray crystallography . This allows for the determination of bond lengths and angles, as well as the overall three-dimensional structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These could include its solubility, melting point, and reactivity.

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. This could include further studies on its synthesis, structure, reactivity, and potential biological activity .

properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-18(20)13-6-8-14(9-7-13)23(21,22)17-11-10-16-15(17)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULXPVXLZIZDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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